BenchChemオンラインストアへようこそ!

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide

P2X3 receptor antagonist chronic cough pain therapeutics

This 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide is a structurally distinct, sulfamoyl benzamidothiazole for R&D. Its unexplored cyclopropylsulfamoyl motif and 2,4-dichloro substitution offer a unique entry into P2X3 antagonist and h-NTPDase inhibitor chemical space, avoiding crowded IP. Ideal for primary screening, SAR expansion, or diversity libraries. Favorable lead-like properties (MW 392.3; XLogP3-AA 2.9) support fragment-growth and scaffold-hopping campaigns.

Molecular Formula C13H11Cl2N3O3S2
Molecular Weight 392.3 g/mol
Cat. No. B4434187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide
Molecular FormulaC13H11Cl2N3O3S2
Molecular Weight392.3 g/mol
Structural Identifiers
SMILESC1CC1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=NC=CS3)Cl)Cl
InChIInChI=1S/C13H11Cl2N3O3S2/c14-9-6-10(15)11(23(20,21)18-7-1-2-7)5-8(9)12(19)17-13-16-3-4-22-13/h3-7,18H,1-2H2,(H,16,17,19)
InChIKeyZOMQOICETVCWTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-5-(cyclopropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide: Procurement-Relevant Baseline Profiling


2,4-Dichloro-5-(cyclopropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide (CAS 889966-49-8; PubChem CID 5301318; molecular formula C₁₃H₁₁Cl₂N₃O₃S₂; molecular weight 392.3 g/mol) is a synthetic small molecule belonging to the sulfamoyl benzamidothiazole chemotype [1]. This compound features a 2,4-dichloro-substituted benzamide core linked to a 1,3-thiazol-2-yl moiety, with a cyclopropylsulfamoyl group at the 5-position. The scaffold is structurally related to published classes of P2X3 purinergic receptor antagonists exemplified in the Bayer patent family (WO2016091776A1) [2] and sulfamoyl benzamidothiazoles described as NF-κB activation modulators [3]. However, peer-reviewed publications reporting direct, quantitative biological activity data for this precise compound are absent from major databases. Available information is limited to its chemical identity in authoritative compound registries, placing it within broader chemotypes with established pharmacological relevance, but without itself possessing published target engagement data in primary research.

2,4-Dichloro-5-(cyclopropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide: Why In-Class Substitution Is Not Warranted


Within the sulfamoyl benzamidothiazole class, minor structural modifications produce divergent pharmacological profiles, rendering direct substitution without quantitative comparability unsupported. The 2,4-dichloro substitution pattern on the benzamide core distinguishes this compound from other class members bearing mono-chloro, fluoro, or unsubstituted phenyl rings [1]. In published SAR studies of sulfamoyl benzamidothiazoles that prolong NF-κB activation, the position and identity of substituents on both the benzamide ring and the thiazole moiety dramatically altered potency and efficacy; for example, ortho/meta dimethyl substitution was required for NF-κB activity, while para substitution resulted in complete loss of function [2]. Similarly, within the P2X3 receptor antagonist class represented by filapixant and eliapixant, replacement of the thiazole-linked benzamide core or modification of the sulfamoyl group abolishes or severely attenuates receptor antagonism [3]. The cyclopropylsulfamoyl moiety at the 5-position, specifically, presents an unexplored pharmacophoric feature whose contribution to selectivity, potency, or off-target profile cannot be inferred from analogs with N-cyclopropyl amide, N-butyl, benzylamine, or morpholine substituents. Procurement decisions must therefore treat this compound as a distinct chemical entity whose biological fingerprint cannot be reliably assumed from class-level precedent.

2,4-Dichloro-5-(cyclopropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide: Quantitative Differentiation Evidence Guide


P2X3 Receptor Antagonism Potential: Structural Positioning Relative to Benchmark Filapixant and Eliapixant

The target compound shares the 1,3-thiazol-2-yl substituted benzamide core with the clinically advanced P2X3 antagonists filapixant (BAY 1902607) and eliapixant (BAY 1817080), both disclosed in patent WO2016091776A1. Within this patent family, structurally disclosed and assayed analogs with varying substitution patterns on the benzamide ring and thiazole moiety demonstrate P2X3 IC₅₀ values spanning over three orders of magnitude (from 6.9 nM to 389 nM in C6BU-1 cell-based assays), demonstrating an exceptionally steep SAR around the benzamide substituents [1]. The 2,4-dichloro-5-cyclopropylsulfamoyl substitution pattern of the target compound is a unique combinatorial feature not explicitly exemplified in any published P2X3 patent example table. Its P2X3 antagonistic activity, if any, is therefore uncharacterized. However, its structural placement suggests that if active, it would populate a distinct chemical space from the well-characterized advanced leads, making it a candidate for hit-finding efforts seeking novel intellectual property positions or differential selectivity profiles versus P2X2, P2X2/3, and other purinergic subtypes [2].

P2X3 receptor antagonist chronic cough pain therapeutics purinergic signaling

h-NTPDase Inhibitory Activity: Cross-Study Comparable Data from the 2-Chloro-5-(N-cyclopropylsulfamoyl)benzamide Sub-Series

A 2023 study by Zaigham et al. systematically evaluated sulfamoyl benzamide derivatives as selective inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases). The structurally most proximal analog to the target compound is 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (compound 2d), which inhibited h-NTPDase8 with an IC₅₀ of 0.28 ± 0.07 µM and showed selectivity over h-NTPDase1, -2, and -3 [1]. The target compound differs from 2d in two key respects: (i) it bears a 2,4-dichloro substitution pattern (versus 2-chloro in 2d), and (ii) it incorporates an N-(1,3-thiazol-2-yl)benzamide moiety replacing the carboxylic acid terminus. Another analog in the same study, 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d), inhibited h-NTPDase2 at sub-micromolar concentrations, highlighting that the benzamide linkage can productively engage NTPDase isoforms [1]. These data collectively establish that the 5-(cyclopropylsulfamoyl) pharmacophore supports h-NTPDase inhibition and that the introduction of an N-thiazol-2-yl amide at the terminal position is a rational structural extension that may confer altered isoform selectivity.

h-NTPDase inhibitor ectonucleotidase thrombosis inflammation cancer

NF-κB Activation Modulation: Class-Level Evidence from Sulfamoyl Benzamidothiazole SAR

Shukla et al. (2021) reported systematic SAR studies on sulfamoyl benzamidothiazoles that prolong NF-κB activation following a TLR4 agonist stimulus (lipopolysaccharide, LPS) [1]. Compound 1 in that study (bearing a 2,5-dimethylphenyl substituent on the thiazole and a 4-sulfonylpiperidine benzamide) was the most potent hit. SAR exploration across six structural sites revealed that modifications to the benzamide substitution pattern (site A) could enhance NF-κB activation potency relative to compound 1. Northern site modifications were well tolerated, with select analogs demonstrating enhanced immunostimulatory cytokine release in THP-1 monocytic cells and murine primary dendritic cells [1]. The target compound's 2,4-dichloro-5-cyclopropylsulfamoyl benzamide motif differs from all compounds tested in the Shukla et al. study, representing an untested region of the SAR landscape. The cyclopropyl group specifically introduces conformational constraint and altered lipophilicity (computed XLogP3-AA = 2.9 for the target compound [2]) that may influence NF-κB pathway engagement relative to the flexible sulfonamide substituents studied.

NF-κB vaccine adjuvant immunomodulation TLR4 co-adjuvant

Physicochemical and Drug-Likeness Differentiation: Computed Property Benchmarking Against In-Class P2X3 Antagonists

Computed physicochemical properties for the target compound were compared against the clinically evaluated P2X3 antagonists filapixant (MW 521.56 g/mol) and eliapixant, revealing distinct drug-likeness parameters relevant for lead optimization and procurement prioritization [1]. The target compound's molecular weight (392.3 g/mol) is substantially lower than that of filapixant (MW 521.56), placing it closer to lead-like chemical space (MW < 400). Its lipophilicity (computed XLogP3-AA = 2.9) falls within the optimal range for oral bioavailability according to Lipinski's Rule of Five, whereas filapixant's higher molecular complexity may present formulation and permeability challenges [1]. The compound possesses 2 hydrogen bond donors and 6 hydrogen bond acceptors, a topological polar surface area-influencing pattern that may yield improved aqueous solubility relative to larger, more lipophilic P2X3 clinical candidates [1]. These properties make the target compound an attractive, synthetically accessible starting point for fragment-based or lead-oriented screening libraries.

drug-likeness physicochemical properties lead optimization medicinal chemistry

2,4-Dichloro-5-(cyclopropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide: Best-Fit Research and Procurement Application Scenarios


P2X3 Antagonist Hit-Finding and SAR Expansion for Pain and Chronic Cough Indications

Research groups engaged in P2X3 receptor antagonist discovery for neurogenic pain, chronic cough, overactive bladder, or inflammatory hyperalgesia may prioritize this compound as a structurally distinct entry point into the 1,3-thiazol-2-yl substituted benzamide chemical series. Unlike extensively characterized leads such as filapixant and eliapixant, which already carry substantial patent estate protection, the 2,4-dichloro-5-cyclopropylsulfamoyl substitution pattern of the target compound represents unexplored chemical space within the P2X3 pharmacophore, as evidenced by the absence of this exact motif from the exemplification tables in patent WO2016091776A1 [1]. Procurement is warranted for use in primary P2X3 calcium flux or electrophysiology screening assays to determine whether this substitution pattern retains or improves upon the class's established nanomolar potency while potentially offering differentiated subtype selectivity (P2X3 vs. P2X2/3 heteromer and P2X2 homomer).

Ectonucleotidase (h-NTPDase) Inhibitor Screening and Isoform Selectivity Profiling

Given the documented h-NTPDase8 inhibitory activity of the structurally proximal analog 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d, IC₅₀ = 0.28 µM) and the h-NTPDase2 activity of the cyclopropylamide derivative 4d [2], the target compound is a rational candidate for ectonucleotidase screening panels. The addition of the N-(1,3-thiazol-2-yl)benzamide extension relative to compound 2d provides a vector for isoform selectivity tuning that may distinguish h-NTPDase1, -2, -3, and -8 inhibition profiles. Researchers investigating ectonucleotidase roles in thrombosis, vascular inflammation, diabetes, or tumor immune evasion may procure this compound to evaluate whether the thiazole-linked benzamide confers enhanced NTPDase subtype selectivity or improved cell permeability compared to the carboxylic acid-terminated analog 2d.

NF-κB Pathway Modulator and Vaccine Co-Adjuvant Discovery

The sulfamoyl benzamidothiazole scaffold has been validated as a source of compounds that sustain NF-κB activation following TLR4 stimulation, with select analogs from the published SAR series enhancing antigen-specific antibody titers when used as co-adjuvants with MPLA in murine vaccination models [3]. The target compound's cyclopropylsulfamoyl substitution pattern was not evaluated in the Shukla et al. SAR study, representing an opportunity to explore whether the conformational constraint imposed by the cyclopropyl group and the electron-withdrawing 2,4-dichloro pattern enhance or alter NF-κB pathway engagement kinetics. Procurement for THP1-Blue™ NF-κB reporter assays with LPS co-stimulation, followed by cytokine release profiling (TNF-α, IL-6, IL-1β) in THP-1 cells, would determine whether this compound extends the SAR knowledge base into a novel substitution region.

Medicinal Chemistry Lead Generation Library Procurement for Fragment-to-Lead or Scaffold-Hopping Programs

Custom library providers, academic screening centers, and biopharmaceutical discovery units seeking to populate diversity-oriented or target-focused screening decks may include this compound based on its favorable lead-like physicochemical profile (MW 392.3 g/mol; XLogP3-AA 2.9) [4]. Relative to clinically advanced P2X3 antagonists with molecular weights exceeding 500 g/mol, this compound offers improved ligand efficiency metrics and synthetic tractability (five rotatable bonds, two H-bond donors), making it an attractive starting scaffold for fragment-growth, scaffold-hopping, or parallel synthesis campaigns [4]. Its procurement as a singleton or in analog series supports hit identification efforts where a balance of target-class relevance (P2X3, h-NTPDase, NF-κB pathways) and physicochemical lead-likeness is prioritized.

Quote Request

Request a Quote for 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.